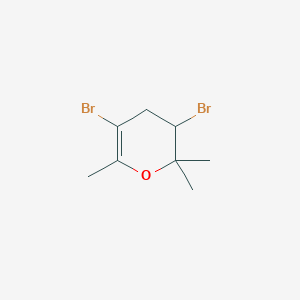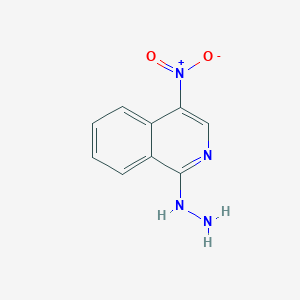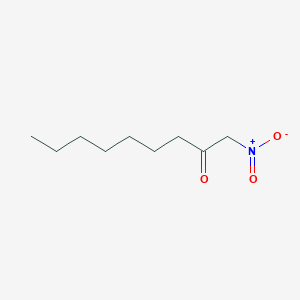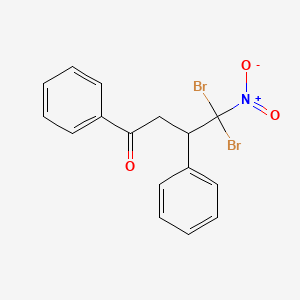
4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one is a complex organic compound characterized by the presence of bromine and nitro functional groups attached to a diphenylbutanone backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitro-1,3-diphenylbutan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4,4-diamino-1,3-diphenylbutan-1-one.
Substitution: Formation of substituted diphenylbutanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4-Dibromo-4-nitro-1,3-diphenylbutan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
4-Nitro-1,3-diphenylbutan-1-one: Lacks the bromine atoms, making it less reactive in substitution reactions.
4,4-Dibromo-1,3-diphenylbutan-1-one: Lacks the nitro group, affecting its redox properties.
Propiedades
Número CAS |
65520-31-2 |
|---|---|
Fórmula molecular |
C16H13Br2NO3 |
Peso molecular |
427.09 g/mol |
Nombre IUPAC |
4,4-dibromo-4-nitro-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C16H13Br2NO3/c17-16(18,19(21)22)14(12-7-3-1-4-8-12)11-15(20)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clave InChI |
ZDWPETCSNKSYAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C([N+](=O)[O-])(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


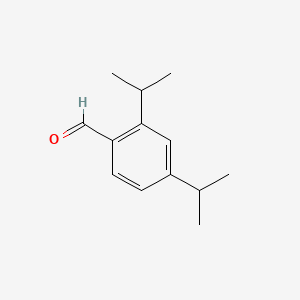
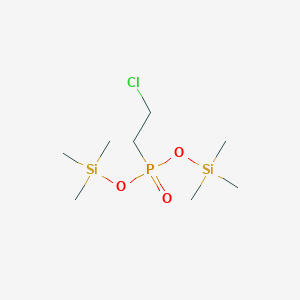
![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)
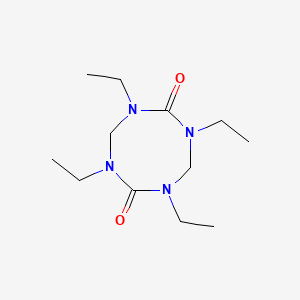
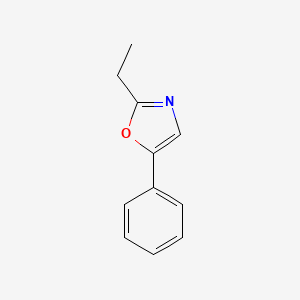
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)

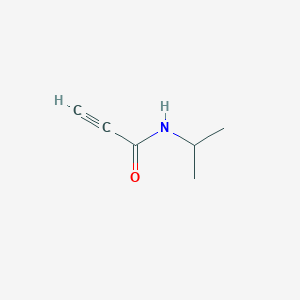
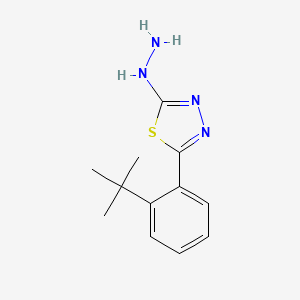
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
